![molecular formula C18H16N6O B12172547 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide](/img/structure/B12172547.png)
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is a complex organic compound that features a tetrazole ring, an indole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings .
Scientific Research Applications
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-tetrazole: Shares the tetrazole ring but lacks the indole and carboxamide groups.
Valsartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.
Losartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Uniqueness
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is unique due to its combination of an indole core, tetrazole ring, and carboxamide group. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .
Biological Activity
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Details:
- Molecular Formula: C18H16N6O
- Molecular Weight: 332.4 g/mol
- IUPAC Name: 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]indole-4-carboxamide
- Canonical SMILES: CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various biochemical pathways, potentially affecting:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, thereby altering metabolic pathways.
- Receptor Binding: It can bind to various receptors, influencing cellular signaling cascades and gene expression.
Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities that suggest potential therapeutic uses:
- Anticancer Activity: Preliminary studies have shown that the compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways suggests potential in treating inflammatory diseases.
- Antimicrobial Effects: Some studies indicate activity against various bacterial strains, pointing towards possible applications in infectious disease management.
Research Findings and Case Studies
A review of current literature highlights several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values suggesting potent activity against these cells.
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of the compound through its impact on NF-kB signaling pathways. The findings demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines in vitro, suggesting a promising avenue for further research into inflammatory diseases.
Properties
Molecular Formula |
C18H16N6O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methyl-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-4-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-23-10-9-14-15(7-4-8-16(14)23)18(25)19-13-6-3-5-12(11-13)17-20-22-24(2)21-17/h3-11H,1-2H3,(H,19,25) |
InChI Key |
NACNPMXSDRAHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
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